Home > Products > Building Blocks P16201 > 3-Chloro-1H-indazol-4-amine
3-Chloro-1H-indazol-4-amine - 54768-48-8

3-Chloro-1H-indazol-4-amine

Catalog Number: EVT-356818
CAS Number: 54768-48-8
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

  • Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, a key player in the innate immune system's response to NOD1 and NOD2 receptor activation. It demonstrates excellent selectivity and potency in inhibiting RIP2 kinase activity, making it a valuable tool for studying NOD1 and NOD2-mediated inflammatory responses. []
  • Relevance: While GSK583 targets a different part of the indazole ring system compared to 3-Chloro-1H-indazol-4-amine, it shares the core structure of a substituted 1H-indazole. The presence of a fluorine substituent on the indazole ring in GSK583 further highlights the potential for exploring halogenated 1H-indazoles like 3-Chloro-1H-indazol-4-amine for biological activity. []

N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide

  • Compound Description: This compound is a derivative of 1H-indazole featuring a chlorine atom at the 3-position and a 4-methoxybenzenesulfonamide substituent at the 5-position of the indazole ring. The crystal structure of this compound reveals the presence of N—H⋯O hydrogen bonds, leading to the formation of a two-dimensional network. []
  • Relevance: This compound is structurally related to 3-Chloro-1H-indazol-4-amine through the shared 3-chloro-1H-indazole core structure. The difference lies in the position and type of substitution on the indazole ring. This highlights the possibility of exploring different substitution patterns on the indazole scaffold, including the 4-amino position of 3-Chloro-1H-indazol-4-amine, for potential biological activity and unique structural arrangements. []

N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide

  • Compound Description: This compound shares the 3-chloro-1H-indazole core with 3-Chloro-1H-indazol-4-amine but possesses a methyl group at the 1-position and a 4-methylbenzenesulfonamide substituent at the 5-position. Crystallographic analysis reveals two distinct conformations of this molecule within the asymmetric unit, linked by N—H⋯N and N—H⋯O hydrogen bonds. []
  • Relevance: This compound highlights the impact of substituents on the conformation and intermolecular interactions of 3-chloro-1H-indazole derivatives. Comparing its structural features and arrangements with 3-Chloro-1H-indazol-4-amine could provide insights into the structure-activity relationships within this class of compounds. []

(R)-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102)

  • Compound Description: ABT-102 is a potent and selective TRPV1 receptor antagonist, currently undergoing clinical trials for pain management. It effectively blocks various modes of TRPV1 activation, including those induced by capsaicin, protons, and heat. ABT-102 exhibits high selectivity for TRPV1 over other TRP channels and a range of receptors, ion channels, and transporters. []
  • Relevance: ABT-102 shares the 1H-indazole moiety with 3-Chloro-1H-indazol-4-amine, emphasizing the significance of this scaffold in medicinal chemistry. Although ABT-102 lacks the chlorine substituent and connects to a different pharmacophore through the 4-position of indazole, it demonstrates the potential of exploring 1H-indazole derivatives, such as 3-Chloro-1H-indazol-4-amine, for developing novel therapeutics. []

N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869)

  • Compound Description: ABT-869 is an orally active multitargeted receptor tyrosine kinase (RTK) inhibitor. It exhibits potent inhibition against VEGF and PDGF receptor families. This compound demonstrates favorable pharmacokinetic profiles across different species and shows significant tumor growth inhibition in multiple preclinical animal models. []
  • Relevance: Although ABT-869 differs from 3-Chloro-1H-indazol-4-amine in substitution patterns, it features a crucial 3-amino-1H-indazole core. This structural similarity highlights the potential of 3-amino-1H-indazole derivatives, including 3-Chloro-1H-indazol-4-amine, as valuable starting points for designing and developing novel kinase inhibitors for cancer therapy. []

(R)-1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea (ABT-102)

  • Compound Description: ABT-102 is a potent and selective TRPV1 antagonist, exhibiting promising potential for pain management. Replacing substituted benzyl groups with an indan moiety in a series of N-indazole-N'-benzyl ureas led to the discovery of ABT-102, which exhibits enhanced in vitro potency and improved drug-like properties. []
  • Relevance: ABT-102, despite lacking the chlorine substituent of 3-Chloro-1H-indazol-4-amine, features a 1H-indazole core linked to a bulky hydrophobic group. This structural similarity suggests that exploring modifications at the 4-position of 3-Chloro-1H-indazol-4-amine with diverse substituents could lead to the discovery of new compounds with potent biological activities, potentially as TRPV1 antagonists. []

(E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones

  • Compound Description: This class of compounds represents a series of Polo-like kinase 4 (PLK4) inhibitors. These compounds were identified through a drug discovery effort focusing on PLK4, a mitotic kinase considered a potential target for cancer therapy. [, ]
  • Relevance: While (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones target a different kinase than compounds like GSK583 and ABT-869, they highlight the importance of the 1H-indazole scaffold in medicinal chemistry. This emphasizes the value of exploring various 1H-indazole derivatives, including 3-Chloro-1H-indazol-4-amine, for potential biological activities across a range of therapeutic targets. [, ]

2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones

  • Compound Description: These compounds are bioisosteres of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones and exhibit improved drug-like properties due to the incorporation of two stereogenic centers. []
  • Relevance: This series demonstrates the successful optimization of 1H-indazole-containing PLK4 inhibitors, highlighting the possibility of applying similar strategies to modify and improve the drug-like properties of 3-Chloro-1H-indazol-4-amine. []

(1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)

  • Compound Description: CFI-400945 is a potent, orally active PLK4 inhibitor identified through a series of optimization steps. It exhibits superior potency, pharmacokinetic properties, and significant antitumor efficacy in preclinical models, making it a promising candidate for cancer therapy. []
  • Relevance: Although structurally distinct from 3-Chloro-1H-indazol-4-amine, CFI-400945 demonstrates the successful development of a potent antitumor agent based on the 1H-indazole scaffold. This example encourages the exploration of diverse chemical modifications around 3-Chloro-1H-indazol-4-amine to potentially discover novel compounds with valuable therapeutic applications. []

7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)

  • Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of PERK (PKR-like endoplasmic reticulum kinase). It effectively inhibits PERK activation in cells and demonstrates in vivo efficacy in inhibiting tumor growth in xenograft models. []
  • Relevance: While GSK2606414 targets a different kinase compared to other compounds mentioned and does not directly share the indazole core with 3-Chloro-1H-indazol-4-amine, it highlights the broader significance of exploring heterocyclic compounds containing nitrogen for developing novel kinase inhibitors. This example encourages investigating the potential of 3-Chloro-1H-indazol-4-amine as a starting point for designing and developing new kinase inhibitors with potential therapeutic applications. []
Overview

3-Chloro-1H-indazol-4-amine is a chemical compound that belongs to the indazole class of heterocyclic compounds. It is characterized by the presence of a chlorine atom at the third position and an amine group at the fourth position of the indazole ring. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes involved in cancer progression.

Source and Classification

3-Chloro-1H-indazol-4-amine can be synthesized through various chemical methods, primarily involving cyclization reactions of appropriate precursors. It is classified as a heterocyclic amine and is recognized for its role in biological systems, particularly as a potential therapeutic agent targeting tyrosine kinases, which are critical in cell signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Chloro-1H-indazol-4-amine typically involves the cyclization of 2,6-dichlorobenzonitrile with hydrazine hydrate. The reaction is conducted under reflux conditions, leading to the formation of an intermediate hydrazone that subsequently cyclizes to yield the indazole structure.

Common Synthetic Route:

  1. Starting Material: 2,6-dichlorobenzonitrile.
  2. Reagent: Hydrazine hydrate.
  3. Conditions: Reflux in a suitable solvent (e.g., ethanol or dimethylformamide).
  4. Yield: Isolated yields can range from 38% to 90%, depending on the reaction conditions employed .

For industrial production, modifications to this synthetic route may be made to optimize yields and reduce purification steps, such as avoiding column chromatography by using regioselective bromination followed by heterocycle formation .

Molecular Structure Analysis

Structure and Data

The molecular formula of 3-Chloro-1H-indazol-4-amine is C7H6ClN3, with a molecular weight of approximately 171.6 g/mol. The compound features an indazole ring system, which consists of two fused aromatic rings containing nitrogen atoms.

Key Structural Features:

  • Chlorine Atom: Positioned at the third carbon of the indazole ring.
  • Amine Group: Located at the fourth carbon, contributing to its reactivity and biological activity.
Chemical Reactions Analysis

Types of Reactions

3-Chloro-1H-indazol-4-amine can participate in various chemical reactions:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles under basic conditions.
  • Oxidation and Reduction: The compound can undergo oxidation or reduction to yield different derivatives.

Common Reagents and Conditions:

  • Nucleophilic Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents.
  • Oxidation: Potassium permanganate or hydrogen peroxide.
  • Reduction: Catalytic hydrogenation using palladium on carbon .

Major Products

The reactions can produce substituted indazoles or oxidized/reduced derivatives depending on the reagents used.

Mechanism of Action

Process and Data

The primary mechanism of action for 3-Chloro-1H-indazol-4-amine involves its interaction with tyrosine kinase receptors. By binding to these receptors, particularly at their hinge region, it inhibits their activity, which is crucial for cell growth and proliferation.

Biochemical Pathways

The inhibition of tyrosine kinases disrupts several signaling pathways that promote tumor growth and survival, making this compound a candidate for anti-cancer therapies .

Pharmacokinetics

The compound exhibits high solubility in water and polar solvents, suggesting favorable bioavailability for potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

3-Chloro-1H-indazol-4-amine is typically presented as a yellow solid with moderate stability under standard laboratory conditions. Its melting point and solubility characteristics are essential for practical applications but require specific experimental determination.

Chemical Properties

The chemical properties include:

  • Reactivity: Susceptible to nucleophilic attack at the chlorine site.
  • Stability: Generally stable under neutral conditions but may decompose under extreme pH levels or temperatures.
Applications

Scientific Uses

3-Chloro-1H-indazol-4-amine has significant potential in medicinal chemistry due to its ability to inhibit tyrosine kinases involved in various cancers. Its applications include:

  • Development of targeted cancer therapies.
  • Research into biochemical pathways related to cell growth regulation.

This compound serves as an important intermediate in synthesizing more complex pharmaceutical agents aimed at treating diseases such as cancer and viral infections .

Introduction to 3-Chloro-1H-indazol-4-amine in Medicinal Chemistry

Role of Indazole Derivatives in Targeted Cancer Therapies

Indazole derivatives constitute a privileged scaffold in contemporary oncology drug discovery due to their versatile interactions with key biological targets implicated in cancer pathogenesis. Characterized by a bicyclic structure fusing a benzene ring with a pyrazole ring containing two adjacent nitrogen atoms, indazoles serve as bioisosteres for indoles while offering enhanced metabolic stability and diverse hydrogen bonding capabilities. The inherent hydrogen bond donor-acceptor capacity of the indazole core, particularly at the N1-H and N2 positions, allows for precise interactions with the hinge regions of kinase ATP-binding sites, a critical feature for targeted cancer therapeutics [1]. Statistical analyses reveal that over two-thirds of FDA-approved innovative anticancer drugs between 2016 and 2020 incorporate the indazole moiety, underscoring its dominance in modern oncology pharmacopeia [1].

Clinically validated indazole-based drugs span multiple mechanistic classes and cancer indications:

  • Tyrosine Kinase Inhibitors: Axitinib (renal cell carcinoma) and Pazopanib (renal cell carcinoma) function through potent VEGFR/PDGFR inhibition
  • PARP Inhibitors: Niraparib (ovarian, prostate, breast cancer) exploits synthetic lethality in DNA repair-deficient tumors
  • ALK/ROS1 Inhibitors: Entrectinib targets tropomyosin receptor kinases in NSCLC
  • BCR-ABL Inhibitors: Ponatinib and derivatives overcome T315I resistance in chronic myeloid leukemia

The strategic placement of substituents on the indazole nucleus—particularly at C-3, C-4, and C-7 positions—dictates target selectivity and potency profiles. Molecular hybridization approaches frequently utilize the 3-aminoindazole scaffold as a hinge-binding domain, enabling the vectorial attachment of pharmacophoric elements that engage specific subpockets within kinase domains. This structural adaptability allows medicinal chemists to tailor physicochemical properties while maintaining target affinity, addressing key challenges in cancer drug development such as drug resistance and tumor microenvironment penetration [1] [4].

Table 1: Clinically Validated Indazole-Based Anticancer Agents and Their Targets

Compound NamePrimary TargetIndicationKey Indazole Substitution Pattern
AxitinibVEGFR/PDGFRRenal Cell Carcinoma3-Amino-7-chloro substitution
PazopanibMulti-kinase (VEGFR, PDGFR, c-Kit)Renal Cell Carcinoma3-Amino-7-chloro substitution
NiraparibPARP1/PARP2Ovarian, Prostate, Breast Cancer3-Carboxamide substitution
EntrectinibALK/ROS1/TRKNSCLC3-Carboxamide substitution
LinifanibPDGFR/VEGFRHepatocellular Carcinoma3-Amino-4,7-disubstitution

Historical Development of 3-Chloro-1H-indazol-4-amine as a Pharmacophore

The emergence of 3-Chloro-1H-indazol-4-amine (molecular formula: C₇H₆ClN₃, molecular weight: 167.59 g/mol) as a distinct pharmacophoric element represents a strategic evolution in indazole medicinal chemistry. This scaffold combines halogen-based electronic effects with directed hydrogen bonding capacity, creating a versatile template for kinase inhibitor development. Historically, its significance grew from limitations observed in simpler 3-aminoindazoles, which often exhibited insufficient kinase selectivity profiles. The chlorine atom at C-3 introduces steric and electronic perturbations that significantly alter binding kinetics compared to unsubstituted analogs, while the C-4 amine group provides a synthetic handle for structural elaboration [3] [6].

Synthetic access to this molecule presented significant challenges due to regioselectivity constraints in electrophilic aromatic substitution and the competitive reactivity of multiple potential nucleophilic sites. Early routes attempted post-cyclization halogenation of 1H-indazol-4-amines, but these consistently produced undesired regioisomers, with C-5 or C-7 bromination predominating over the desired C-3 position (11 vs. 6 in Scheme 1 of [3]). Protection strategies using groups like di-tert-butyl dicarbonate (Boc₂O) also failed to direct halogenation to the C-3 position when subjected to organolithium-mediated halogenation or borylation sequences [3].

The breakthrough came through a regioselective bromination-first approach starting from inexpensive 2,6-dichlorobenzonitrile. Optimization of brominating agents revealed that N-bromosuccinimide (NBS) in concentrated sulfuric acid (10 equivalents, 25°C) provided optimal regioselectivity for 3-bromo-2,6-dichlorobenzonitrile, achieving >93% analyte purity with minimal dibrominated byproducts or nitrile hydrolysis. This represented a substantial improvement over older methods using potassium bromate/sulfuric acid, which had safety concerns and yielded only 60% after column purification [3].

Table 2: Optimization of 3-Bromo-2,6-dichlorobenzonitrile Synthesis

Brominating AgentAcid/AdditiveTemperature (°C)Purity of 8 (A%)Key Challenges
Br₂H₂SO₄60<20%Extensive nitrile hydration
NBS (1.2 eq)H₂SO₄2575%12% dibromination
NBS (1.07 eq)H₂SO₄ (10 eq)25>93%Minimal byproducts
NBSTFA25No reaction-
NBSAcOH25No reaction-

The subsequent cyclization step with hydrazine hydrate proved equally sensitive to reaction conditions. Initial attempts in polar aprotic solvents (NMP, DMSO) produced near 1:1 mixtures of the desired 7-bromo-4-chloro-1H-indazol-3-amine (6) and the isomeric 7-bromo-6-chloro-1H-indazol-3-amine (12) due to comparable reactivity of the ortho-chloro groups. Through extensive solvent screening, 2-methyltetrahydrofuran (2-MeTHF) emerged as optimal, providing regioselectivity ratios exceeding 8:1 (6:12) at 95°C. This process, yielding the target compound in 38-45% overall yield from 2,6-dichlorobenzonitrile on hundred-gram scales without chromatographic purification, established a robust route to this pharmacophore [3].

Strategic Importance in Pan-HER Inhibitor Design

The structural architecture of 3-Chloro-1H-indazol-4-amine provides unique advantages in the development of pan-HER and resistance-overcoming kinase inhibitors. The C-3 chlorine atom serves as a strategic steric director that influences the orientation of the scaffold within the ATP-binding cleft, while the C-4 amino group enables versatile derivatization through amide bond formation or Schiff base chemistry. This allows medicinal chemists to project complementary pharmacophores toward specific hydrophobic pockets or allosteric sites within kinase domains [7].

In the context of BCR-ABL inhibition for chronic myeloid leukemia (CML), derivatives incorporating this core have demonstrated exceptional potency against recalcitrant mutations, particularly the gatekeeper T315I mutation responsible for resistance to multiple generations of tyrosine kinase inhibitors. The diarylamide derivative AKE-72 (5), featuring the 3-aminoindazole core linked to a 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety through a reversed amide bond, exemplifies this strategic application. This compound achieved remarkable inhibitory activity with IC₅₀ values of <0.5 nM against BCR-ABLWT and 9 nM against BCR-ABLT315I, outperforming earlier indazole leads by 25-300 fold in biochemical and cellular assays [7].

The molecular basis for this enhanced potency profile involves multivalent binding interactions:

  • The indazole nitrogen atoms form critical hydrogen bonds with the kinase hinge region residue Glu286
  • The C-3 chlorine occupies a hydrophobic subpocket near Thr315, mitigating the steric clash caused by the Ile315 mutation
  • The ethylpiperazinylmethyl tail engages in charge-assisted hydrogen bonding with Ile360 in the activation loop
  • Trifluoromethyl group enhances hydrophobic interactions with the DFG motif

Properties

CAS Number

54768-48-8

Product Name

3-Chloro-1H-indazol-4-amine

IUPAC Name

3-chloro-2H-indazol-4-amine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,9H2,(H,10,11)

InChI Key

HNLMMCOMDHTWKG-UHFFFAOYSA-N

SMILES

C1=CC2=NNC(=C2C(=C1)N)Cl

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.